molecular formula C16H18N4 B12911017 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- CAS No. 787590-84-5

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-

Cat. No.: B12911017
CAS No.: 787590-84-5
M. Wt: 266.34 g/mol
InChI Key: CZLMUBOUIKRVTG-UHFFFAOYSA-N
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Description

3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine consists of an imidazo[1,2-a]pyrazine core with a 3-isopropylphenyl group and an N-methyl group attached.

Preparation Methods

The synthesis of 3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-isopropylbenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst to form the imidazo[1,2-a]pyrazine core. The resulting intermediate is then methylated using methyl iodide to obtain the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methyl group can be replaced with other substituents using appropriate reagents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is explored as a potential drug candidate for various diseases, including tuberculosis and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease progression. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential fully.

Comparison with Similar Compounds

3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the attached substituents. They also exhibit diverse biological activities and are used in medicinal chemistry.

    Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring and are known for their applications in drug development.

    Pyrrolopyrazines: These compounds contain a pyrazine ring fused to a pyrrole ring and are explored for their biological activities.

The uniqueness of 3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

787590-84-5

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

N-methyl-3-(3-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C16H18N4/c1-11(2)12-5-4-6-13(9-12)14-10-19-16-15(17-3)18-7-8-20(14)16/h4-11H,1-3H3,(H,17,18)

InChI Key

CZLMUBOUIKRVTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC

Origin of Product

United States

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